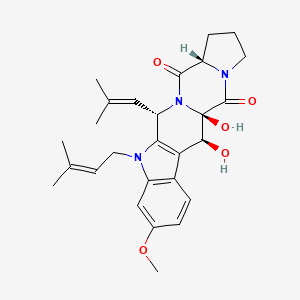

Fumitremorgin B

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Fumitremorgin B hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene Mechanismen aus:

Hemmung von BCRP: Es hemmt das Brustkrebsresistenzprotein, das am Arzneimittelausfluss beteiligt ist und zur Multiresistenz von Krebszellen beiträgt.

Endoperoxid-Bildung: Die Verbindung unterliegt einer Endoperoxid-Bildungsreaktion, die durch FtmOx1 katalysiert wird, die für ihre Umwandlung in Verruculogen unerlässlich ist.

Genotoxizität: This compound kann DNA-Schäden in menschlichen Lymphozyten verursachen, was auf seine potenziellen genotoxischen Wirkungen hindeutet.

Wirkmechanismus

Fumitremorgin B, also known as Lanosulin, is a mycotoxin produced by various fungi, including Aspergillus fumigatus, Aspergillus caespitosus, Penicillium lanosum, and Penicillium piscarium .

Target of Action

The primary target of this compound is the gamma-aminobutyric acid receptor subunit alpha-1 . This receptor is a component of the heteropentameric receptor for GABA, the major inhibitory neurotransmitter in the vertebrate brain . This compound also functions as a receptor for diazepines and various anesthetics .

Mode of Action

This compound interacts with its targets by binding at a separate allosteric effector binding site . This interaction results in changes in the receptor’s function, affecting the transmission of signals in the nervous system .

Biochemical Pathways

This compound is involved in the endoperoxide formation reaction, converting this compound to verruculogen . This reaction is catalyzed by this compound endoperoxidase (FtmOx1), an α-ketoglutarate-dependent mononuclear non-haem iron enzyme . The molecular oxygen (O2) is incorporated into verruculogen without O–O bond scission .

Pharmacokinetics

This solubility can impact the compound’s bioavailability, as it affects how well the compound can be absorbed and distributed within the body .

Result of Action

This compound has been found to have antifungal activity against a variety of phytopathogenic fungi . It also exhibits potent insect antifeedant activity against armyworm larvae . In addition, this compound is cytotoxic when tested against brine shrimp . It has been found to inhibit the proliferation of U937 and PC3 cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound is associated with certain fungi, which thrive in specific environmental conditions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Biochemische Analyse

Biochemical Properties

Fumitremorgin B interacts with various enzymes, proteins, and other biomolecules. It is the first reported α-ketoglutarate-dependent mononuclear non-haem iron enzyme that catalyzes the endoperoxide formation reaction, converting this compound to verruculogen . The molecular oxygen (O2) is incorporated into this process .

Cellular Effects

This compound has been found to have in vitro antifungal activity against a variety of phytopathogenic fungi . It was also found to be lethal to brine shrimp and displayed antifeedant activity towards armyworm larvae . Furthermore, this compound inhibits the proliferation of U937 and PC3 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the α-ketoglutarate-dependent mononuclear non-haem iron enzyme . This enzyme catalyzes the endoperoxide formation reaction, converting this compound to verruculogen . The molecular oxygen (O2) is incorporated into this process .

Dosage Effects in Animal Models

It is known that this compound is toxic to brine shrimp

Metabolic Pathways

This compound is involved in the α-ketoglutarate-dependent mononuclear non-haem iron enzyme pathway . This enzyme catalyzes the endoperoxide formation reaction, converting this compound to verruculogen .

Vorbereitungsmethoden

Fumitremorgin B wird typischerweise aus Pilzkulturen isoliert. Die Pilze werden auf einem geeigneten Medium, wie z. B. Reis, kultiviert, und die Verbindung wird mit Techniken wie Dünnschichtchromatographie (TLC) und Hochleistungsflüssigkeitschromatographie (HPLC) extrahiert und gereinigt . Der synthetische Weg beinhaltet die Bildung von Brevianamid F aus L-Tryptophan und L-Prolin, gefolgt von einer Reihe enzymatischer Reaktionen, einschließlich Prenylierung, Cyclisierung und Hydroxylierung .

Analyse Chemischer Reaktionen

Fumitremorgin B durchläuft verschiedene Arten von chemischen Reaktionen:

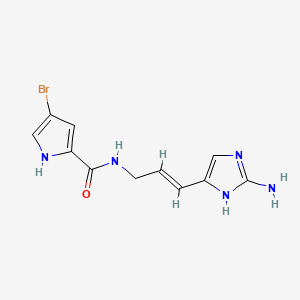

Vergleich Mit ähnlichen Verbindungen

Fumitremorgin B ist Teil einer größeren Familie von Fumitremorgin-artigen Alkaloiden, zu denen Tryprostatine, Cyclotryprostatine, Spirotryprostatine und Verruculogen gehören . Im Vergleich zu diesen Verbindungen ist this compound aufgrund seines spezifischen Prenylierungsmusters und seiner starken inhibitorischen Aktivität gegen BCRP einzigartig . Ähnliche Verbindungen umfassen:

Tryprostatin B: Ein weiteres prenyliertes Indolalkaloid mit ähnlichen biosynthetischen Ursprüngen.

Verruculogen: Eine verwandte Verbindung, die durch Oxidation von this compound gebildet wird.

Spirotryprostatine: Verbindungen mit einer spirocyclischen Struktur, die aus demselben biosynthetischen Weg stammen.

Eigenschaften

IUPAC Name |

1,2-dihydroxy-7-methoxy-10-(3-methylbut-2-enyl)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O5/c1-15(2)10-12-28-20-14-17(35-5)8-9-18(20)22-23(28)21(13-16(3)4)30-25(32)19-7-6-11-29(19)26(33)27(30,34)24(22)31/h8-10,13-14,19,21,24,31,34H,6-7,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIYXEFMCIRZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C2=C(C=CC(=C2)OC)C3=C1C(N4C(=O)C5CCCN5C(=O)C4(C3O)O)C=C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fumitremorgin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

12626-17-4 | |

| Record name | Fumitremorgin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211 - 212 °C | |

| Record name | Fumitremorgin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

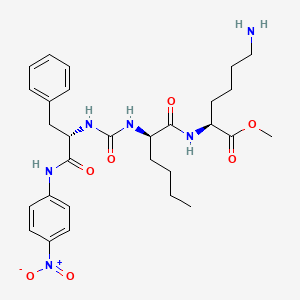

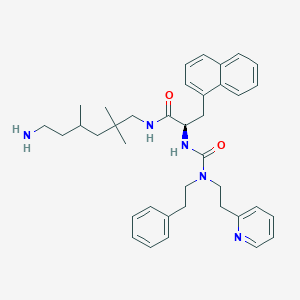

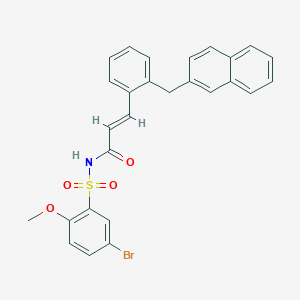

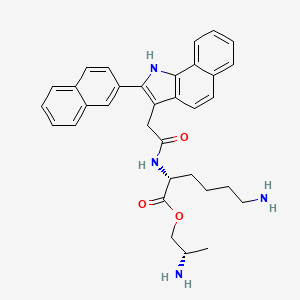

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B1674099.png)

![N-[(2R,3S)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)

![Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-](/img/structure/B1674113.png)